molecular formula C20H25ClN2O B5146841 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride

1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride

Cat. No. B5146841
M. Wt: 344.9 g/mol
InChI Key: ZIGMYKMPHYHLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride, also known as Cariprazine, is a novel antipsychotic medication that was approved by the US Food and Drug Administration (FDA) in 2015 for the treatment of schizophrenia and bipolar disorder. Cariprazine is a dopamine D3/D2 receptor partial agonist, which means that it has a high affinity for these receptors and can both activate and block them depending on the level of dopamine in the brain.

Mechanism of Action

1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride binds to dopamine D3 and D2 receptors in the brain, which are involved in the regulation of mood, cognition, and behavior. By activating these receptors, 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride can increase the release of dopamine in certain areas of the brain, which can improve symptoms of schizophrenia and bipolar disorder. Additionally, 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride can also block the activity of these receptors, which can reduce the risk of EPS.
Biochemical and Physiological Effects:
1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride has several biochemical and physiological effects in the brain, including the modulation of dopamine, serotonin, and glutamate neurotransmitter systems. 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride can increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of cognition and executive function. In addition, 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride can also reduce the activity of the mesolimbic dopamine system, which is implicated in the development of psychosis.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride in lab experiments include its high affinity for dopamine D3 and D2 receptors, its partial agonist activity, and its lower risk of causing EPS compared to other antipsychotic medications. However, the limitations of using 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride in lab experiments include its relatively high cost, its limited availability, and its potential for off-target effects on other neurotransmitter systems.

Future Directions

For research on 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride include the investigation of its efficacy and safety in treating other psychiatric disorders, such as major depressive disorder and anxiety disorders. In addition, future research could focus on the development of new formulations of 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride that have improved pharmacokinetic properties and reduced side effects. Finally, future research could also explore the use of 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride in combination with other medications or psychotherapy for the treatment of complex psychiatric disorders.

Synthesis Methods

The synthesis of 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride involves several steps, including the reaction of 9H-carbazole with 1-(piperidin-4-yl)propan-1-one to form the intermediate 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanone. This intermediate is then reduced with sodium borohydride to yield 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol, which is then converted to its hydrochloride salt by reaction with hydrochloric acid.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating schizophrenia and bipolar disorder. The results of these studies have shown that 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride is effective in reducing the symptoms of these disorders, including hallucinations, delusions, and mood swings. In addition, 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride has a lower risk of causing extrapyramidal symptoms (EPS) compared to other antipsychotic medications.

properties

IUPAC Name

1-carbazol-9-yl-3-piperidin-1-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O.ClH/c23-16(14-21-12-6-1-7-13-21)15-22-19-10-4-2-8-17(19)18-9-3-5-11-20(18)22;/h2-5,8-11,16,23H,1,6-7,12-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGMYKMPHYHLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5718005

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